BENGHE Foundational & Exploratory

Check Availability & Pricing

Dihydrosesamin: A Technical Overview of its
Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dihydrosesamin

Cat. No.: B1153223

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosesamin is a lignan, a class of secondary metabolites found in plants. As a member of
the tetrahydrofuran-type lignans, its structure and biological activities are of interest to
researchers in natural product chemistry and drug discovery. This technical guide provides a
comprehensive overview of the chemical structure, formula, physicochemical properties, and a
detailed synthetic protocol for dihydrosesamin. While specific biological signaling pathways
for dihydrosesamin are not extensively documented in publicly available literature, the well-
studied anti-inflammatory pathways of structurally similar lignans are presented as a likely area
for future investigation.

Chemical Structure and Formula

Dihydrosesamin is characterized by a central tetrahydrofuran ring with two substituted benzyl
groups.

e Chemical Formula: C20H2006[1]

e IUPAC Name: [(2S,3R,4R)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-
ylJmethanol[1]

e CAS Number: 83708-70-7
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e Structure:

o SMILES: C1--INVALID-LINK--
C2=CC3=C(C=C2)0C03)CO">C@@HCC4=CC5=C(C=C4)OCO5

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for dihydrosesamin is presented in the table below for

easy reference and comparison.

Property Value Source
Molecular Weight 356.37 g/mol

Melting Point 97-99 °C

Appearance Powder [1]
Purity 0.975 [1]

Experimental Protocols
Isolation of Lighans from Plant Material (General

Protocol)

While a specific protocol for the isolation of dihydrosesamin from a natural source is not
readily available, a general workflow for the extraction of lignans from plant material, such as

Acanthopanax sessiliflorus, can be described.[2]
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Caption: General workflow for the isolation and purification of lignans from a plant source.
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Methodology:

Sample Preparation: Fresh plant material, such as the fruits of Acanthopanax sessiliflorus, is
collected and ground into a fine powder to increase the surface area for extraction.[2]

Extraction: The powdered material is macerated with a solvent, typically acidified methanol
(e.g., with 0.1% HCI), at room temperature for an extended period (e.g., 24 hours). This
process is often repeated multiple times to ensure complete extraction.[2]

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The
filtrate is then concentrated under reduced pressure to yield a crude syrup.[2]

Purification: The crude extract is subjected to column chromatography using a suitable
stationary phase, such as a macroporous resin. The column is washed with acidified water,
and the lignan-containing fraction is then eluted with a solvent like acidified ethanol.[2] For
higher purity, techniques like High-Speed Counter-Current Chromatography (HSCCC) can
be employed.[2]

Analysis and Structure Elucidation: The purity of the isolated compound is assessed using
High-Performance Liquid Chromatography (HPLC). The definitive structure of
dihydrosesamin is then elucidated using spectroscopic methods, including Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Stereoselective Synthesis of (+)-Dihydrosesamin

A stereoselective synthesis for the enantiomer of the natural product, (+)-dihydrosesamin, has

been reported.[3] The key step in this synthesis is an erythro-selective aldol condensation.
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Caption: Logical workflow for the stereoselective synthesis of (+)-dihydrosesamin.

Methodology:

» Enolate Formation: The starting material, (3R)-3-(3,4-methylenedioxyphenyl)-4-butanolide, is
treated with a strong base, such as potassium hexamethyldisilazide, to form the
corresponding potassium enolate.[3]
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» Aldol Condensation: The generated enolate undergoes a highly erythro-selective aldol
condensation with piperonal. This key reaction sets the stereochemistry of the final product.

[3]

e Cyclization and Reduction: The resulting aldol adduct is then subjected to a series of
reactions, including intramolecular cyclization and reduction, to yield the target molecule, (+)-
dihydrosesamin.[3]

Potential Biological Activity and Signhaling Pathways

While the specific molecular targets and signaling pathways of dihydrosesamin are not well-
established, research on the structurally similar flavonoid, dihydromyricetin (DHM), suggests
potential anti-inflammatory and neuroprotective effects.[4][5][6][7] A likely mechanism for these
effects is the modulation of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated
B cells) signaling pathway, a critical regulator of the inflammatory response.[6][8][9][10][11][12]

The NF-kB Signaling Pathway and Potential Inhibition

The NF-kB pathway is activated by pro-inflammatory stimuli, such as TNF-a (Tumor Necrosis
Factor-alpha). This leads to the phosphorylation and subsequent degradation of IkBa (Inhibitor
of kappa B alpha), releasing the p65 subunit of NF-kB to translocate to the nucleus and induce
the expression of pro-inflammatory genes.[8] Studies on DHM have shown that it can inhibit
this pathway by preventing the phosphorylation and degradation of IkBa and impacting
upstream signaling components like TRAF2 and RIP1.[8]
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Caption: Potential mechanism of action via inhibition of the NF-kB signaling pathway.
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Given the structural similarities, it is plausible that dihydrosesamin may also exert anti-
inflammatory effects through a similar mechanism. Further research is warranted to elucidate
the specific biological activities and molecular targets of dihydrosesamin. Additionally,
neuroprotective effects have been observed for similar compounds, suggesting another avenue
for investigation.[4][5][13][14]

Conclusion

Dihydrosesamin presents an interesting scaffold for further investigation in the fields of
medicinal chemistry and pharmacology. This guide provides foundational technical information
to support such research endeavors. The detailed synthetic protocol offers a clear path for
obtaining the compound for biological screening, and the outlined potential mechanism of
action provides a strong hypothesis for initial investigations into its bioactivity. Future studies
should focus on confirming the biological effects of dihydrosesamin and identifying its specific
molecular targets to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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